molecular formula C25H38Cl2N2O3 B12213406 Piperazine, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, dihydrochloride

Piperazine, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, dihydrochloride

Cat. No.: B12213406
M. Wt: 485.5 g/mol
InChI Key: RRDWGLZCCSQMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine derivative featuring two distinct substituents:

  • Position 1: A 2-(3,4-dimethoxyphenyl)ethyl group, contributing electron-rich aromatic character due to the methoxy substituents.
  • Position 4: A 2-[4-(1-methylethyl)phenoxy]ethyl group, introducing steric bulk and lipophilicity from the isopropyl-substituted aryl ether. The dihydrochloride salt form enhances solubility and stability, typical for basic nitrogen-containing pharmaceuticals .

Synthesis likely involves nucleophilic substitution or ring-opening reactions with piperazine precursors, as seen in analogous sulfur-containing ethyl piperazines (e.g., Scheme 1 in ) .

Properties

Molecular Formula

C25H38Cl2N2O3

Molecular Weight

485.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(4-propan-2-ylphenoxy)ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C25H36N2O3.2ClH/c1-20(2)22-6-8-23(9-7-22)30-18-17-27-15-13-26(14-16-27)12-11-21-5-10-24(28-3)25(19-21)29-4;;/h5-10,19-20H,11-18H2,1-4H3;2*1H

InChI Key

RRDWGLZCCSQMFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCN2CCN(CC2)CCC3=CC(=C(C=C3)OC)OC.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, dihydrochloride typically involves multiple steps:

Industrial Production Methods

The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Step 1: Piperazine Core Functionalization

  • Alkylation at N1 :
    Piperazine reacts with 2-(3,4-dimethoxyphenyl)ethyl bromide under reflux in ethanol (EtOH) to form the monoalkylated intermediate. Excess piperazine (~4 equivalents) ensures selectivity for monoalkylation .

    Piperazine+2-(3,4-Dimethoxyphenyl)ethyl bromideEtOH, 80°C1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine\text{Piperazine} + \text{2-(3,4-Dimethoxyphenyl)ethyl bromide} \xrightarrow{\text{EtOH, 80°C}} \text{1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine}
  • Alkylation at N4 :
    The intermediate undergoes a second alkylation with 2-[4-(1-methylethyl)phenoxy]ethyl chloride in acetonitrile (MeCN) at 50–60°C .

    Intermediate+2-[4-(Isopropyl)phenoxy]ethyl chlorideMeCN, 60°CBase Compound\text{Intermediate} + \text{2-[4-(Isopropyl)phenoxy]ethyl chloride} \xrightarrow{\text{MeCN, 60°C}} \text{Base Compound}

Step 2: Salt Formation

The free base is treated with hydrochloric acid (HCl) in anhydrous diethyl ether to yield the dihydrochloride salt :

Base Compound+2HClEt2OCompound X (dihydrochloride)\text{Base Compound} + 2\text{HCl} \xrightarrow{\text{Et}_2\text{O}} \text{Compound X (dihydrochloride)}

Table 1: Synthesis Conditions and Yields

StepReagentSolventTemp (°C)Time (h)Yield (%)Source
12-(3,4-Dimethoxyphenyl)ethyl bromideEtOH80472
22-[4-(Isopropyl)phenoxy]ethyl chlorideMeCN60665
3HClEt₂O25189

Degradation Reactions

Compound X undergoes hydrolysis and oxidative degradation under specific conditions:

Acidic Hydrolysis

  • Phenoxy Ether Cleavage :
    In 6M HCl at 100°C, the phenoxyethyl side chain undergoes hydrolysis to release 4-isopropylphenol :

    Compound X6M HCl, 100°C1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine+4-Isopropylphenol+Ethylene Glycol\text{Compound X} \xrightarrow{\text{6M HCl, 100°C}} \text{1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine} + \text{4-Isopropylphenol} + \text{Ethylene Glycol}

Oxidative Degradation

  • Demethylation of Methoxy Groups :
    Exposure to H₂O₂ (30%) in acetic acid at 60°C removes methyl groups from the dimethoxyphenyl moiety, forming catechol derivatives :

    Compound XH2O2,AcOH1-[2-(3,4-Dihydroxyphenyl)ethyl]-4-[2-(4-isopropylphenoxy)ethyl]piperazine dihydrochloride\text{Compound X} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{1-[2-(3,4-Dihydroxyphenyl)ethyl]-4-[2-(4-isopropylphenoxy)ethyl]piperazine dihydrochloride}

Table 2: Degradation Kinetics

ConditionDegradation PathwayHalf-Life (h)Byproducts IdentifiedSource
6M HCl, 100°CPhenoxy cleavage2.54-Isopropylphenol, Ethylene glycol
30% H₂O₂, AcOH, 60°CDemethylation8.0Catechol derivatives

Stability in Solution

Compound X is stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under alkaline (pH >10) or strongly acidic (pH <2) conditions .

Table 3: Stability Profile

pHTemp (°C)Degradation Rate (%/day)Major Degradation Product
22518.7Phenoxy-cleaved derivative
7250.9None
102512.3Demethylated analog

Reactivity with Nucleophiles

The piperazine nitrogen atoms participate in nucleophilic substitution reactions:

  • Acylation :
    Treatment with acetic anhydride in pyridine acetylates the secondary amines :

    Compound X+(Ac)2OPyridineN,N’-Diacetylated derivative\text{Compound X} + (\text{Ac})_2\text{O} \xrightarrow{\text{Pyridine}} \text{N,N'-Diacetylated derivative}

Thermal Behavior

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with complete degradation by 300°C .

Scientific Research Applications

Pharmaceutical Applications

Piperazine derivatives are widely utilized in the pharmaceutical industry. The compound has shown promise in several therapeutic areas:

  • Antiparasitic Activity : Piperazine dihydrochloride is recognized for its efficacy against nematodes, particularly in veterinary medicine. A study demonstrated that it achieved an efficacy of 100% against immature Ascaridia galli worms at specific dosages . This makes it a valuable agent in treating parasitic infections in poultry.
  • Antidepressant and Anxiolytic Effects : Research indicates that piperazine derivatives exhibit anxiolytic properties. They modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which can contribute to their antidepressant effects .

Analytical Applications

The detection and quantification of piperazine derivatives in biological samples have become increasingly important, particularly in forensic science:

  • Detection Methods : A novel rapid method using liquid chromatography-mass spectrometry (LC-MS) has been developed for detecting piperazine derivatives in biological materials such as serum and urine. This method demonstrated high specificity and sensitivity, with limits of detection as low as single nanograms per milliliter . The method's validation included a comprehensive analysis of linearity and repeatability across various concentrations.

Table 1: Validation of Detection Method

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
BPZ1–10000.65521.9656
mCPP1–10001.4194.257
TFMPP1–10000.14760.4428

Toxicological Studies

Understanding the toxicological profile of piperazine compounds is crucial for their safe application:

  • Neurotoxicity Reports : Case reports have documented instances of neurotoxicity associated with piperazine exposure in humans, highlighting the need for careful monitoring during therapeutic use .
  • Skin Irritation Studies : Experimental studies on rabbits indicated that piperazine dihydrochloride could cause skin irritation and necrosis upon prolonged exposure . Such findings underscore the importance of assessing safety profiles before clinical applications.

Environmental Applications

Piperazine compounds are also being explored for their potential environmental applications:

  • Biodegradation Studies : Research has shown that certain piperazine derivatives can be utilized in bioremediation processes to degrade pollutants in contaminated environments. Their ability to interact with various organic compounds makes them suitable candidates for environmental cleanup efforts.

Future Directions and Research Opportunities

Ongoing research into piperazine derivatives continues to reveal new potential applications:

  • Cancer Therapeutics : Some studies suggest that modifications to the piperazine structure could lead to novel anticancer agents through enhanced selectivity and potency against tumor cells .
  • Development of New Formulations : The exploration of new delivery systems for piperazine compounds could enhance their therapeutic efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The dimethoxyphenyl and phenoxyethyl groups may enhance its binding affinity and specificity, leading to distinct biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

Key analogues and their properties:

Compound Name Structural Differences vs. Target Compound Biological Activity/Notes Reference
1-(2-Chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine hydrochloride Chlorophenyl replaces isopropylphenoxy group Exhibits affinity for sigma receptors; potential neuroprotective effects .
Piperazine, 1-[[4-(tert-butyl)phenyl]methyl]-4-(2-ethoxy-2-phenylethyl)-, dihydrochloride tert-Butyl group instead of isopropyl; ethoxy-phenyl chain Higher ClogD (lipophilicity) may reduce aqueous solubility; unconfirmed antitumor activity .
N-Methyltrimetazidine Dihydrochloride Trimethoxybenzyl and methyl groups on piperazine Approved anti-ischemic agent; highlights metabolic stability of trimethoxy substitutions .
Chlorbenzoxamine dihydrochloride Chlorophenyl and methylbenzyl substituents Antihistamine with sigma-1 receptor antagonism; demonstrates piperazine versatility .

Key Observations :

  • Electron-donating groups (e.g., methoxy in the target compound) enhance receptor binding affinity, as seen in sigma ligand activity .
  • Lipophilic substituents (isopropyl, tert-butyl) improve membrane permeability but may reduce solubility, necessitating salt forms (e.g., dihydrochloride) .
Metabolic Stability and Isosteric Replacements

Comparatively:

  • Piperazine isosteres (e.g., 3-hydroxyazetidine in ) reduce metabolic liability but may lower potency .
  • Ethylene/methylene spacers between piperazine and aromatic groups (e.g., in ’s quinolones) improve solubility (80 μM at pH 6.5) and pKa (~6–7), critical for oral bioavailability .
Solubility and Physicochemical Properties
  • Spacer Effects : Compounds with ethylene spacers (e.g., 8ac in ) show higher solubility (80 μM) than direct-attachment analogues (20 μM) due to reduced basicity (pKa ~6 vs. ≤3.8) .
  • Salt Forms: Dihydrochloride salts (as in the target compound) enhance aqueous solubility compared to free bases, critical for intravenous administration .
Selectivity and Receptor Interactions
  • Piperazine-substituted naphthoquinones () exhibit PARP-1 selectivity (>10-fold vs. PARP-2), attributed to the piperazine’s hydrogen-bonding capability .
  • Sigma Receptor Ligands (): Analogues with 3,4-dimethoxyphenethyl groups (e.g., the target compound) show dual sigma/dopamine receptor modulation, useful in neurodegenerative diseases .

Biological Activity

Piperazine derivatives have garnered attention for their diverse biological activities, including anti-parasitic, anti-inflammatory, and neuropharmacological effects. The compound in focus, Piperazine, 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, dihydrochloride , exhibits a range of biological activities that make it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Piperazine ring
  • Substituents :
    • 3,4-dimethoxyphenyl group at one position
    • 4-(1-methylethyl)phenoxy group at another position

This structural complexity contributes to its varied biological activities.

Anti-parasitic Activity

Piperazine dihydrochloride has been extensively studied for its efficacy against various parasitic infections. A controlled trial demonstrated its effectiveness against Ascaris suum, a common intestinal parasite in pigs. Administered at a dosage of 200 mg/kg body weight, the compound showed an efficacy rate of 99-100% in reducing parasite load and egg excretion in treated subjects .

Neuropharmacological Effects

Research indicates that certain piperazine derivatives may possess neuroactive properties. For instance, some studies have suggested that piperazine compounds can interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression . However, adverse effects including neurotoxicity have also been reported in humans exposed to piperazine, highlighting the need for careful evaluation of safety profiles .

Antimicrobial Activity

Piperazine derivatives have shown significant antimicrobial properties. In vitro studies indicate that these compounds exhibit antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 31.25 to 62.5 µg/mL , suggesting potent antibacterial effects .

Case Study: Respiratory Allergies

A notable case involved a worker who developed severe respiratory symptoms after exposure to piperazine while mixing sheep drench. Symptoms included cough, wheezing, and rhinorrhea, which resolved upon cessation of exposure but recurred upon re-exposure . This underscores the potential for piperazine to induce allergic reactions in sensitive individuals.

Toxicological Assessments

Toxicological studies have evaluated the safety of piperazine dihydrochloride. In a 90-day study involving rats, no significant adverse effects were observed at doses up to 450 mg/kg body weight per day . However, higher doses resulted in degenerative changes in the liver and kidneys . This data is crucial for understanding the compound's safety margin in therapeutic applications.

Summary of Biological Activities

Activity TypeObservationsReferences
Anti-parasiticEfficacy against Ascaris suum (99-100%)
NeuropharmacologicalPotential neuroactive properties; reports of toxicity
AntimicrobialEffective against S. aureus, E. coli (MIC 31.25-62.5 µg/mL)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing piperazine derivatives with complex substituents like 3,4-dimethoxyphenyl and isopropylphenoxy groups?

  • Methodological Answer : Flow chemistry has emerged as a superior method for synthesizing mono-protected piperazine derivatives. By maintaining constant reagent flow rates and adjusting equivalents (e.g., 0.8 equivalents of Boc-anhydride for maximal yield), impurities are minimized compared to batch reactions . For derivatives with aromatic substituents, nucleophilic substitution or coupling reactions (e.g., amide bond formation) are recommended, using reagents like chloroacetyl groups or benzodioxinylcarbonyl intermediates under controlled pH and temperature .

Q. How can structural characterization of this piperazine derivative be validated using spectroscopic and elemental analysis?

  • Methodological Answer : Utilize a combination of:

  • 1H/13C/19F NMR to confirm substituent positions and conformational dynamics (e.g., chair conformations of the piperazine ring) .
  • Mass spectrometry (MS) and elemental analysis to verify molecular weight (±1% tolerance) and purity (>95%) .
  • X-ray crystallography for resolving stereochemistry, particularly for salts like dihydrochloride forms, which exhibit distinct crystalline patterns .

Q. What in vitro models are suitable for preliminary screening of biological activity, such as local anesthetic or antiplatelet effects?

  • Methodological Answer :

  • Infiltration anesthesia models in rodents: Measure the duration of sensory blockade using von Frey filaments or thermal latency tests. Compounds are administered subcutaneously, and efficacy is quantified as the mean index of anesthesia (e.g., 2.5–4.0 in 6-group studies) .
  • Platelet aggregation assays : Use ADP or collagen-induced aggregation in human platelet-rich plasma (PRP). Percent inhibition at 10 µM concentration is compared to controls (e.g., aspirin as a reference) .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., reduced potency despite structural modifications) be systematically resolved?

  • Methodological Answer :

  • Dose-response profiling : Compare IC50 values across modified vs. unmodified derivatives (e.g., beta-cyclodextrin inclusion reduces toxicity but may lower activity by 30–50%) .
  • Molecular dynamics simulations : Analyze steric hindrance or conformational changes caused by substituents (e.g., isopropylphenoxy groups altering receptor binding pocket interactions) .
  • Meta-analysis of literature : Cross-reference antiplatelet or receptor affinity data (e.g., 5-HT1A receptor binding assays) to identify consensus trends .

Q. How does the protonation state of the piperazine linker influence its interaction with biological targets (e.g., PROTACs)?

  • Methodological Answer :

  • Experimental pKa determination : Use the Sirius T3 platform to measure aqueous pKa values (e.g., piperazine derivatives typically have pKa1 ≈ 5.1 and pKa2 ≈ 9.7) .
  • In silico prediction : Apply MoKa software to model protonation-dependent binding affinities. For example, a +1 charge at physiological pH enhances solubility but may reduce blood-brain barrier penetration .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics of protonated vs. unprotonated forms with target proteins .

Q. What computational strategies are effective in predicting physicochemical properties (e.g., logP, solubility) for SAR optimization?

  • Methodological Answer :

  • QSAR models : Train algorithms using datasets of piperazine derivatives with known logP and IC50 values. Key descriptors include molar refractivity and H-bond acceptor counts .
  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactivity of substituents (e.g., methoxy groups increasing electron density on the phenyl ring) .
  • Molecular docking : Screen against crystal structures of serotonin receptors (e.g., 5-HT1A PDB: 6WGT) to prioritize substituents with optimal binding poses .

Q. How can conformational dynamics of the piperazine ring be experimentally validated to resolve SAR ambiguities?

  • Methodological Answer :

  • Variable-temperature NMR : Identify coalescence points (e.g., 300–350 K) to calculate activation energy barriers (ΔG‡ ≈ 60–70 kJ/mol) for chair-to-chair interconversion .
  • X-ray crystallography : Compare solid-state conformations with solution-phase dynamics (e.g., axial vs. equatorial substituent orientations) .
  • Circular dichroism (CD) : Monitor chiral perturbations in derivatives with asymmetric substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.